4-Cyanopyridine N-oxide

Catalog No.
S1484555
CAS No.
14906-59-3
M.F
C6H4N2O
M. Wt
120.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyanopyridine N-oxide

CAS Number

14906-59-3

Product Name

4-Cyanopyridine N-oxide

IUPAC Name

1-oxidopyridin-1-ium-4-carbonitrile

Molecular Formula

C6H4N2O

Molecular Weight

120.11 g/mol

InChI

InChI=1S/C6H4N2O/c7-5-6-1-3-8(9)4-2-6/h1-4H

InChI Key

QNCSFBSIWVBTHE-UHFFFAOYSA-N

SMILES

C1=C[N+](=CC=C1C#N)[O-]

Synonyms

1-Oxide-4-pyridinecarbonitrile; 1-Oxide-isonicotinonitrile; 4-Cyanopyridine 1-Oxide;4-Cyanopyridine Oxide; NSC 132883;

Canonical SMILES

C1=C[N+](=CC=C1C#N)[O-]

Organic Synthesis:

  • Precursor for other N-heterocycles: 4-Cyanopyridine N-oxide can be used as a starting material for the synthesis of various N-heterocycles, which are organic compounds containing nitrogen atoms in their rings. These N-heterocycles have diverse applications in medicinal chemistry and materials science [].

Medicinal Chemistry:

  • Antimicrobial activity: Studies have shown that 4-cyanopyridine N-oxide exhibits some antimicrobial activity against certain bacterial and fungal strains []. However, further research is needed to determine its potential as an antimicrobial agent.

Material Science:

  • Ligand design: The unique structure of 4-cyanopyridine N-oxide allows it to form complexes with various metal ions. This property makes it a potential candidate for the design of new ligands for applications in catalysis and material science [].

4-Cyanopyridine N-oxide is an organic compound with the molecular formula C6_6H4_4N2_2O, featuring a pyridine ring substituted with a cyano group and an N-oxide functional group. This compound is characterized by its pale yellow crystalline appearance and is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the N-oxide group enhances its reactivity and solubility properties, making it a valuable intermediate in organic synthesis .

Due to the presence of both the cyano and N-oxide functionalities. Key reactions include:

  • Oxidation Reactions: The N-oxide group can undergo further oxidation under specific conditions, leading to the formation of more complex structures.
  • Coordination Chemistry: As a ligand, 4-cyanopyridine N-oxide can form complexes with various metal ions such as vanadium, cobalt, nickel, copper, zinc, and cadmium, showcasing its versatility in coordination chemistry .
  • Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents on the pyridine ring.

The synthesis of 4-cyanopyridine N-oxide can be achieved through various methods:

  • Oxidation of 4-Cyanopyridine: This method involves the oxidation of 4-cyanopyridine using oxidizing agents like hydrogen peroxide or molecular oxygen in the presence of catalysts such as molecular sieves. This reaction typically yields high purity levels of the N-oxide derivative .
  • Regioselective Addition: Another synthetic approach involves regioselective addition reactions to N-activated pyridines, allowing for controlled substitution patterns on the pyridine ring .
  • Hydrolysis Reactions: Hydrolysis of certain precursors can also lead to the formation of 4-cyanopyridine N-oxide under acidic or basic conditions.

4-Cyanopyridine N-oxide finds applications across various domains:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Coordination Chemistry: Used as a ligand in metal complexes for catalysis and material science.
  • Organic Synthesis: Acts as a building block for more complex organic molecules.

Interaction studies involving 4-cyanopyridine N-oxide have primarily focused on its behavior as a ligand in coordination complexes. Research has demonstrated that it can form stable complexes with various transition metals, influencing their reactivity and stability. These interactions are crucial for understanding its role in catalysis and materials development .

Several compounds share structural similarities with 4-cyanopyridine N-oxide. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
2-CyanopyridinePyridine derivativeSubstituted at position 2; different reactivity profile
3-CyanopyridinePyridine derivativeSubstituted at position 3; distinct coordination properties
4-PyridinecarboxaldehydeAldehyde derivativeContains an aldehyde functional group; different biological activity
Pyridine N-oxideSimple N-oxideLacks cyano group; different chemical behavior

4-Cyanopyridine N-oxide's unique combination of a cyano group and an N-oxide functional group distinguishes it from these similar compounds, influencing its reactivity and potential applications in various fields.

Traditional Oxidation Routes for Pyridine N-Oxide Derivatives

Pyridine N-oxides are classically synthesized via oxidation of pyridine derivatives using peracids or hydrogen peroxide (H₂O₂) in acidic media. For 4-CNpyNO, m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM) at 0–5°C is a well-established method, achieving 86–95% yields. The reaction proceeds via electrophilic attack on the pyridine nitrogen, forming the N-oxide while preserving the cyano group. Post-reaction purification involves pH adjustment (pH 4–5) to precipitate byproducts like m-chlorobenzoic acid, followed by filtration and drying.

Limitations:

  • Batch processes suffer from exothermic risks due to slow heat dissipation.
  • Over-oxidation or decomposition occurs with prolonged reaction times.

Modern Catalytic Systems for Regioselective N-Oxidation

Recent advances focus on metal-catalyzed systems and organocatalysts to enhance efficiency and regioselectivity:

Titanium Silicalite-1 (TS-1) with H₂O₂

TS-1 catalyzes N-oxidation in methanol, achieving 99% yield under continuous-flow conditions. The microporous structure of TS-1 stabilizes active Ti-peroxo species, enabling selective oxidation without side reactions.

Methyltrioxorhenium (MTO)

MTO (0.2–5 mol%) with 30% H₂O₂ selectively oxidizes 3- and 4-substituted pyridines. For 4-CNpyNO, this method achieves >90% yield at 25°C within 2 hours.

Comparative Table: Catalytic Systems for 4-CNpyNO Synthesis

CatalystOxidantTemp (°C)Yield (%)SelectivityReference
m-CPBA0–586–95High
TS-1/H₂O₂H₂O₂6099Very High
MTO/H₂O₂H₂O₂2590–95High

Continuous-Flow Microreactor Approaches in N-Oxide Synthesis

Continuous-flow microreactors address safety and scalability challenges:

TS-1-Packed Bed Reactors

A titanium silicalite-packed microreactor operates at 60°C with H₂O₂/methanol, achieving 99% yield over 800 hours. Key advantages:

  • Enhanced heat/mass transfer minimizes hot spots.
  • Reduced reaction time (residence time: 3–30 minutes vs. 24 hours in batch).

Mechanistic Insights into [2+3] Cycloaddition Reactions

4-CNpyNO participates in azide-nitrile cycloadditions to form tetrazole complexes, critical for coordination polymers and pharmaceuticals:

Reaction Pathway

  • Nitrile Activation: The electron-deficient cyano group in 4-CNpyNO reacts with NaN₃, forming a tetrazolyl intermediate.
  • Coordination: Metal ions (e.g., Cu²⁺, Cd²⁺) stabilize the tetrazolate ligand, enabling 3D network assembly.

Example:
$$ \text{4-CNpyNO} + \text{NaN}3 \xrightarrow{\text{Cu}^{2+}} [\text{Cu}3(\mu3\text{-4-ptz})4(\mu2\text{-N}3)_2] $$
(4-ptz = 5-(4-pyridyl)tetrazolate)

Computational Studies

DFT calculations reveal that tin/silicon catalysts lower the activation energy by 15–20 kcal/mol vs. uncatalyzed reactions. Organocatalysts like N-methyl-2-pyrrolidone (NMP) further accelerate cycloadditions via nitrile polarization.

XLogP3

-0.9

LogP

-0.94 (LogP)

Melting Point

224.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14906-59-3

Wikipedia

4-Cyanopyridinium-1-olate

General Manufacturing Information

4-Pyridinecarbonitrile, 1-oxide: INACTIVE

Dates

Modify: 2023-08-15

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